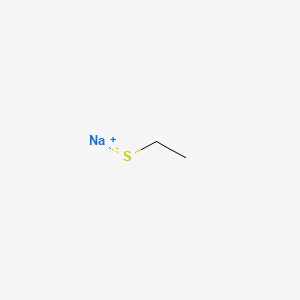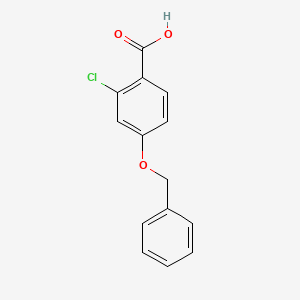
4-(苄氧基)-2-氯苯甲酸
描述
Synthesis Analysis
The synthesis of chlorobenzoic acids can involve various methods, including photodecomposition, as seen in the study of ultraviolet irradiation of chlorobenzoic acid sodium salts leading to the formation of hydroxybenzoic acids and benzoic acid itself . Although the specific synthesis of 4-(Benzyloxy)-2-chlorobenzoic acid is not detailed, similar synthetic pathways may be applicable.
Molecular Structure Analysis
The molecular structure of chlorobenzoic acids has been studied using techniques such as single-crystal neutron diffraction. For instance, the energy asymmetry associated with hydrogen atom transfer in the hydrogen bond of crystalline 4-chlorobenzoic acid has been determined, which could provide insights into the structural aspects of similar compounds . The planarity of the 4-chlorobenzoic acid molecule and its hydrogen bonding interactions are also noted .
Chemical Reactions Analysis
Chlorobenzoic acids can undergo various chemical reactions. For example, under the influence of hydrogen peroxide and hydrochloric acid, 4-substituted benzo-2,1,3-thiadiazoles form chlorinated derivatives . This suggests that 4-(Benzyloxy)-2-chlorobenzoic acid could potentially undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzoic acids, such as solubility, can be influenced by temperature and solvent. The solubility of 2-amino-4-chlorobenzoic acid in various organic solvents has been determined, and such data are crucial for optimizing purification processes . Although the exact properties of 4-(Benzyloxy)-2-chlorobenzoic acid are not provided, the behavior of related compounds can offer a comparative basis.
科学研究应用
热力学和溶解度建模
4-(苄氧基)-2-氯苯甲酸,像其相关化合物一样,已被研究其在不同溶剂中的热力学性质和溶解度。Reschke等人(2016年)的研究聚焦于苯甲酸和氯苯甲酸的相行为,包括它们在水和有机溶剂中的溶解度。这项工作对于理解药物化合物的稳定性和溶解度至关重要,有助于设计药物输送系统并预测化合物在各种环境中的行为。该研究利用扰动链统计关联流体理论(PC-SAFT)来建模相平衡,为涉及苯甲酸衍生物的制药研究提供了有价值的见解(Reschke et al., 2016)。
镧系配位化合物中的发光
使用4-苄氧基苯甲酸衍生物合成和研究镧系配位化合物,以评估电子给体和电子受体基团对光物理性质的影响。Sivakumar等人(2010年)合成了新的配合物,旨在测试取代基如何影响Tb(3+)和Eu(3+)配合物的发光性能。他们的研究突出了4-(苄氧基)-2-氯苯甲酸衍生物在开发具有定制光学性能的材料方面的潜力,这对传感器和光电子器件的应用可能是有益的(Sivakumar et al., 2010)。
环境降解研究
对氯苯甲酸的环境降解研究,包括与4-(苄氧基)-2-氯苯甲酸结构相关的化合物,揭示了污染物降解的途径和机制。Zona等人(2008年)和其他人对氯苯甲酸与自由基的反应性进行的研究是理解这些化合物的环境命运的基础。这些见解对于制定有效的策略以从环境中去除持久性有机污染物至关重要,确保水和土壤更清洁(Zona et al., 2008)。
高级氧化过程
高级氧化过程在降解4-(苄氧基)-2-氯苯甲酸衍生物方面的有效性一直是研究的课题,重点放在电化学氧化技术上。M'hemdi等人(2013年)的研究提供了关于氯苯甲酸衍生物氧化降解机制和完全矿化潜力的见解。这些发现与开发能够有效去除复杂有机污染物的废水处理技术相关(M'hemdi et al., 2013)。
安全和危害
作用机制
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various molecular and cellular changes .
属性
IUPAC Name |
2-chloro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSYAGPPJSQRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408283 | |
| Record name | 4-Benzyloxy-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75835-35-7 | |
| Record name | 4-Benzyloxy-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-2-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



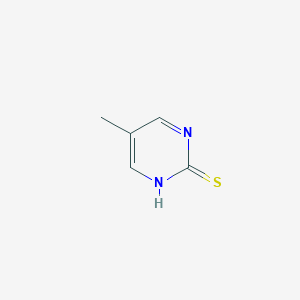
![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)
![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)
![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)

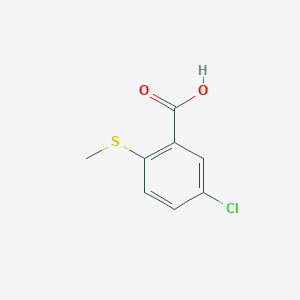
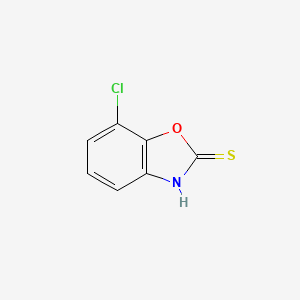
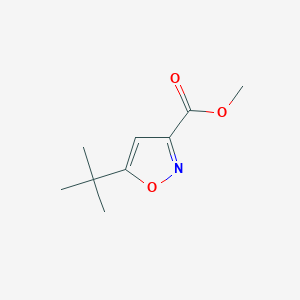
![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
